molecular formula C6H10O3 B7798837 2-Hydroxyethyl methacrylate CAS No. 12676-48-1

2-Hydroxyethyl methacrylate

Cat. No. B7798837
CAS RN: 12676-48-1
M. Wt: 130.14 g/mol
InChI Key: WOBHKFSMXKNTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560500B2

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) Δ1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.8-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5415
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].C([O:18][CH2:19][CH2:20][O:21][C:22](=[O:26])[C:23]([CH3:25])=[CH2:24])(=O)CCC([O-])=O.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[CH3:25][C:23]([C:22]([O:21][CH2:20][CH2:19][OH:18])=[O:26])=[CH2:24]

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CCOCC1
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)OCCOC(C(=C)C)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
5415
Quantity
0.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermocouple, and addition funnel
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with anhydrous sodium sulphate
ADDITION
Type
ADDITION
Details
added to 1 liter of silica gel (Merck silica gel 60)
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The silica gel containing the compound was then added to a column with 2500 g of silica gel
WASH
Type
WASH
Details
was eluted with a mixture of hexanes and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(=O)C1CCOCC1
Name
Type
product
Smiles
CC(=C)C(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560500B2

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) Δ1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.8-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5415
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].C([O:18][CH2:19][CH2:20][O:21][C:22](=[O:26])[C:23]([CH3:25])=[CH2:24])(=O)CCC([O-])=O.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[CH3:25][C:23]([C:22]([O:21][CH2:20][CH2:19][OH:18])=[O:26])=[CH2:24]

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CCOCC1
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)OCCOC(C(=C)C)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
5415
Quantity
0.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermocouple, and addition funnel
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with anhydrous sodium sulphate
ADDITION
Type
ADDITION
Details
added to 1 liter of silica gel (Merck silica gel 60)
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The silica gel containing the compound was then added to a column with 2500 g of silica gel
WASH
Type
WASH
Details
was eluted with a mixture of hexanes and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(=O)C1CCOCC1
Name
Type
product
Smiles
CC(=C)C(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560500B2

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) Δ1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.8-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5415
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].C([O:18][CH2:19][CH2:20][O:21][C:22](=[O:26])[C:23]([CH3:25])=[CH2:24])(=O)CCC([O-])=O.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].[CH3:25][C:23]([C:22]([O:21][CH2:20][CH2:19][OH:18])=[O:26])=[CH2:24]

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CCOCC1
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)OCCOC(C(=C)C)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
5415
Quantity
0.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermocouple, and addition funnel
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with anhydrous sodium sulphate
ADDITION
Type
ADDITION
Details
added to 1 liter of silica gel (Merck silica gel 60)
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The silica gel containing the compound was then added to a column with 2500 g of silica gel
WASH
Type
WASH
Details
was eluted with a mixture of hexanes and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(=O)C1CCOCC1
Name
Type
product
Smiles
CC(=C)C(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.